molecular formula C9H8IN3O2 B15229591 Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Katalognummer: B15229591
Molekulargewicht: 317.08 g/mol
InChI-Schlüssel: GJQIYXHMLAFRSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a pyridine ring, with an ethyl ester and an iodine atom as substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-iodopyridine-2-carboxylic acid with hydrazine to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl ester group. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and anti-cancer drugs.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Chemical Biology: It serves as a probe to investigate the mechanism of action of different biological processes.

    Material Science: The compound can be used in the synthesis of novel materials with unique properties.

Wirkmechanismus

The mechanism of action of ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular signaling pathways. The iodine atom and the pyrazolopyridine core play crucial roles in its binding affinity and specificity towards the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Ethyl 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Uniqueness

Ethyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and synthetic versatility, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C9H8IN3O2

Molekulargewicht

317.08 g/mol

IUPAC-Name

ethyl 3-iodo-2H-pyrazolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C9H8IN3O2/c1-2-15-9(14)6-3-5-7(4-11-6)12-13-8(5)10/h3-4H,2H2,1H3,(H,12,13)

InChI-Schlüssel

GJQIYXHMLAFRSU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(NN=C2C=N1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.